(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
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Overview
Description
(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is a chemical compound that belongs to the class of triazole derivatives
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known to exhibit multidirectional biological activity . They have been reported to interact with various targets, including enzymes like cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51) , and matrix metalloproteinase-1 (MMP-1) .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties . They can interact with d-orbitals of any metal to provide a protective film .
Biochemical Pathways
1,2,4-triazole derivatives have been associated with the inhibition of the cyp51 enzyme , which plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Pharmacokinetics
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit a wide range of therapeutic effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid. For instance, the overuse and misuse of antibiotics in humans and animals, as well as in agriculture and food chains, have led to considerable environmental pollution, which can affect the action of such compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid typically involves the reaction of 4-amino-5-methyl-4H-[1,2,4]triazole-3-thiol with chloroacetic acid under basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Substitution: The amino group and the sulfur atom can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The triazole ring is known to exhibit significant biological activity, and derivatives of this compound have shown promise in inhibiting the growth of pathogenic microorganisms and cancer cells .
Medicine
In medicine, this compound and its derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors, which are involved in various disease processes.
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-methyl-4H-[1,2,4]triazole-3-thiol
- 4-Amino-5-methyl-4H-[1,2,4]triazole-3-carboxylic acid
- 4-Amino-5-methyl-4H-[1,2,4]triazole-3-sulfonic acid
Uniqueness
(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is unique due to the presence of both the triazole ring and the sulfanyl-acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The ability to undergo multiple types of chemical reactions and form stable complexes with metals further enhances its utility in research and industry.
Properties
IUPAC Name |
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c1-3-7-8-5(9(3)6)12-2-4(10)11/h2,6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVVDLCFRZJOSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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